molecular formula C10H10O2 B14124263 2-(Prop-1-en-2-yl)benzoic acid CAS No. 3609-46-9

2-(Prop-1-en-2-yl)benzoic acid

Cat. No.: B14124263
CAS No.: 3609-46-9
M. Wt: 162.18 g/mol
InChI Key: KFFWCQASVWGKLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The prop-1-en-2-yl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form the corresponding alkyl derivative.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(carboxy)benzoic acid or 2-(ketone)benzoic acid.

    Reduction: Formation of 2-(propyl)benzoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(Prop-1-en-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Allylbenzoic acid
  • 4-(Prop-1-en-2-yl)benzoic acid
  • 2-(Prop-2-yn-1-yloxy)benzoic acid

Comparison

Compared to similar compounds, 2-(Prop-1-en-2-yl)benzoic acid is unique due to its specific structural features and reactivity. For example, the presence of the prop-1-en-2-yl group provides distinct chemical properties that can influence its reactivity and potential applications. Additionally, its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

3609-46-9

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-prop-1-en-2-ylbenzoic acid

InChI

InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12)

InChI Key

KFFWCQASVWGKLX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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